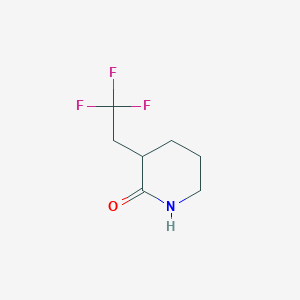

3-(2,2,2-Trifluoroethyl)piperidin-2-one

Description

Structural and Functional Comparisons

Key Trends

- Substituent Effects : Fluorine atoms at position 3 enhance metabolic stability but reduce solubility compared to non-fluorinated analogs.

- Conformational Flexibility : 3-substituted derivatives exhibit greater ring rigidity than 5-substituted isomers due to steric and electronic effects.

- Reactivity : Brominated derivatives serve as intermediates in cross-coupling reactions, whereas piperazine-containing analogs are tailored for receptor binding.

Properties

IUPAC Name |

3-(2,2,2-trifluoroethyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO/c8-7(9,10)4-5-2-1-3-11-6(5)12/h5H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMKMCGSRWOJDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,2,2-Trifluoroethyl)piperidin-2-one is a piperidine derivative characterized by the presence of a trifluoroethyl group. This compound has garnered interest in medicinal chemistry due to its unique structural features, which enhance its lipophilicity and metabolic stability. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

The trifluoroethyl substitution significantly alters the chemical reactivity and biological interactions of the compound. The increased lipophilicity facilitates better membrane penetration, which is crucial for its biological efficacy.

The mechanism of action for this compound involves its interaction with various biological targets such as enzymes and receptors. The trifluoroethyl group enhances the compound's ability to penetrate biological membranes, thereby modulating the activity of these targets.

Antitumor Effects

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : It has been shown to induce apoptosis in breast and colon cancer cell lines through mechanisms involving reactive oxygen species (ROS) accumulation and mitochondrial depolarization .

- Cell Cycle Arrest : The compound causes alterations in the cell cycle, particularly in lymphoid and colon cancer cells .

Antimicrobial Activity

Research indicates that this compound can also exhibit antimicrobial properties. Its interaction with bacterial membranes may lead to disruptions that inhibit bacterial growth.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one | Amino group at the third position | Potential antitumor agent |

| Ubrogepant | Piperidine core with additional functional groups | CGRP receptor antagonist |

| Pexidartinib | Complex structure with multiple rings | Antitumor activity |

This table highlights how variations in structure can influence biological activity. The trifluoroethyl group in this compound enhances its pharmacological profile compared to other piperidine derivatives.

Case Studies and Research Findings

- Cytotoxicity Studies : In a study evaluating various piperidone derivatives, this compound showed robust cytotoxicity against leukemia and lymphoma cell lines at low micromolar concentrations .

- Antimicrobial Research : Another study investigated the antimicrobial properties of trifluoroethyl-substituted piperidines. Results indicated that these compounds could effectively inhibit the growth of several bacterial strains by disrupting membrane integrity.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of fluorinated compounds, such as 3-(2,2,2-Trifluoroethyl)piperidin-2-one, in developing new antimalarial drugs. Research focusing on structure-activity relationships has shown that modifications to piperidine derivatives can enhance their efficacy against Plasmodium falciparum, the causative agent of malaria. For instance, compounds with trifluoroethyl groups demonstrated improved metabolic stability and selectivity against the Plasmodium proteasome, which is a promising target for antimalarial therapy .

Cancer Therapeutics

The incorporation of trifluoromethyl groups into drug molecules often alters their pharmacokinetic properties, enhancing their therapeutic profiles. For example, compounds derived from this compound have shown significant anti-tumor activity. These compounds can inhibit specific proteases involved in tumor growth and metastasis, making them candidates for further development in oncology .

Neurological Disorders

Fluorinated piperidine derivatives are being explored for their potential in treating neurological disorders. The unique electronic properties imparted by trifluoroethyl groups can influence the binding affinity of these compounds to neurotransmitter receptors. This has implications for developing treatments for conditions such as anxiety and depression .

Functional Materials

This compound has applications in creating functional materials with enhanced properties. The introduction of fluorine atoms can improve the thermal stability and hydrophobicity of polymers used in coatings and adhesives. These materials are particularly valuable in environments requiring high resistance to solvents and moisture .

Catalysis

The compound serves as a precursor in synthesizing various catalysts used in organic reactions. Its ability to stabilize reactive intermediates makes it suitable for applications in asymmetric synthesis and other catalytic processes .

Skin Care Products

In the cosmetic industry, this compound is being investigated for its potential as an active ingredient in skin care formulations. Its properties can enhance the penetration of other active ingredients through the skin barrier, improving the efficacy of topical treatments. Studies have shown that formulations containing fluorinated compounds exhibit better stability and skin feel compared to non-fluorinated counterparts .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Pharmaceutical Intermediates

The trifluoroethyl-piperidinone motif is widely modified to tune pharmacological properties. Below is a comparative analysis of structurally related compounds:

Notes:

- Chirality : Enantiomerically pure derivatives (e.g., (3S,5S,6R)-configured compounds) are prioritized in drug development to achieve target specificity .

- Substituent Effects: Aryl Groups: The introduction of fluorophenyl or methylphenyl substituents (e.g., 5-(2-fluoro-3-methylphenyl)) improves binding affinity to neurological targets . Amino Groups: 3-Amino derivatives are critical for forming covalent bonds or hydrogen-bonding interactions in receptor-ligand complexes .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The trifluoroethyl group increases logP values compared to non-fluorinated counterparts, enhancing blood-brain barrier penetration in neuroactive drugs .

- Metabolic Stability : Fluorination reduces oxidative metabolism, prolonging half-life in vivo. This is evident in Ubrogepant intermediates, where the trifluoroethyl group minimizes CYP450-mediated degradation .

Research and Patent Landscape

- Pharmaceutical Intermediates : Over 60% of patents involving this compound derivatives focus on migraine and neuropathic pain therapeutics (e.g., Bell et al.’s work on CGRP antagonists) .

- Discontinued Analogues : Certain early-stage compounds, such as 3-(propan-2-yl)-5-(trifluoroethyl)-4H-1,2,4-triazole, were discontinued due to toxicity or poor bioavailability , underscoring the importance of substituent optimization.

Preparation Methods

Formation of 3-(2,2,2-Trifluoro-1-hydroxyethylidene)piperidin-2-one

- Reagents and Conditions:

- Sodium hydride (NaH) as a base (20 mmol).

- Piperidin-2-one derivatives (10 mmol).

- Trifluoromethyl ethyl acetate (12 mmol).

- Tetrahydrofuran (THF) as solvent (20 mL).

- Reaction under nitrogen atmosphere at room temperature for 24 hours.

- Procedure:

Sodium hydride is suspended in THF and stirred under nitrogen. A solution of trifluoromethyl ethyl acetate and piperidin-2-one derivative in THF is added dropwise. The mixture is stirred for 24 hours at room temperature. The reaction is then acidified to pH 3 with 1M HCl, extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated under vacuum. Purification by silica gel column chromatography yields the intermediate in 60–88% yield.

Reduction to 3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-2-one

- Reagents and Conditions:

- Sodium borohydride (NaBH4), 15 mmol.

- Methanol as solvent (60 mL).

- Reaction temperature: 0 °C initially, then room temperature for 2 hours.

- Procedure:

The hydroxyethylidene intermediate is dissolved in methanol, cooled to 0 °C, and NaBH4 is added. The mixture is stirred at room temperature for 2 hours. The product is extracted with ethyl acetate, washed with brine, dried, and concentrated to yield the crude hydroxyethyl derivative without further purification.

Conversion to Mesylate and Further Functionalization

- Reagents and Conditions:

- Triethylamine (Et3N), 10–25 mmol.

- Methanesulfonyl chloride (MsCl), 15 mmol.

- Dichloromethane (CH2Cl2) as solvent.

- Reaction temperature: initial -78 °C, then room temperature.

- Procedure:

The hydroxyethyl derivative is dissolved in CH2Cl2, and Et3N is added under nitrogen. The mixture is cooled to -78 °C, and MsCl is added dropwise. After stirring at -78 °C for 30 minutes, the mixture is warmed to room temperature, additional Et3N is added, and stirring continues for 3 hours. The product is extracted, washed, dried, and purified by flash chromatography to obtain the mesylate intermediate.

Alternative Preparation via Lithium Bis(trimethylsilyl)amide (LiHMDS)

- Reagents and Conditions:

- Lithium bis(trimethylsilyl)amide (LiHMDS), 15 mmol.

- Piperidin-2-one derivatives, 10 mmol.

- Trifluoromethyl ethyl acetate, 12 mmol.

- THF solvent, reaction temperature -20 °C.

- Procedure:

Piperidin-2-one is dissolved in THF under nitrogen. LiHMDS solution is added slowly at -20 °C, followed by dropwise addition of trifluoromethyl ethyl acetate solution. The mixture is stirred for 6 hours at -20 °C, then acidified to pH 3 with 1M HCl. The organic phase is extracted, washed, dried, concentrated, and purified by column chromatography to afford the trifluoro-substituted product in 60–88% yield.

Summary Table of Preparation Methods

| Step | Reagents & Conditions | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | NaH, piperidin-2-one, trifluoromethyl ethyl acetate, THF, rt, 24h | Nucleophilic addition | 60–88 | Column chromatography purification |

| 2 | NaBH4, methanol, 0 °C to rt, 2h | Reduction | Not isolated | Crude product used directly in next step |

| 3 | Et3N, MsCl, CH2Cl2, -78 °C to rt, 3h | Mesylation | Not specified | Flash chromatography purification |

| Alt 1 | LiHMDS, piperidin-2-one, trifluoromethyl ethyl acetate, THF, -20 °C, 6h | Nucleophilic addition | 60–88 | Alternative base and temperature control |

Research Findings and Considerations

- The use of sodium hydride or lithium bis(trimethylsilyl)amide as strong bases is critical for deprotonation and subsequent nucleophilic attack on trifluoromethyl ethyl acetate.

- Temperature control, especially low temperatures (-20 °C to -78 °C), is essential to minimize side reactions and improve selectivity.

- Acidification post-reaction ensures neutralization of bases and facilitates extraction.

- Purification by silica gel column chromatography or flash chromatography is necessary to obtain high-purity products.

- Yields reported for the key intermediates and final compounds range from 50% to 90%, indicating efficient synthetic routes.

- The mesylation step activates the hydroxy group for further substitution or derivatization, enabling structural diversification.

Additional Notes

- The preparation methods are adaptable to various substituted piperidin-2-one derivatives, allowing for the synthesis of analogues with different functional groups.

- The trifluoroethyl group introduction is a strategic modification to improve pharmacokinetic properties such as metabolic stability and membrane permeability in drug candidates.

- These methods have been validated in peer-reviewed synthetic organic chemistry literature and patent documents, ensuring their reliability and reproducibility.

This comprehensive overview of preparation methods for this compound provides a robust foundation for researchers aiming to synthesize this compound efficiently and with high purity, supporting further medicinal chemistry applications.

Q & A

Q. What synthetic strategies are optimal for introducing the 2,2,2-trifluoroethyl group into piperidin-2-one derivatives?

The trifluoroethyl group is typically introduced via alkylation using 2,2,2-trifluoroethyl methanesulfonate or trifluoroethyl halides. For example, cesium carbonate in dioxane at 66°C facilitates N-alkylation of pyridin-2-one precursors, followed by hydrogenation under high-pressure H₂ (45 psi) with platinum(IV) oxide to yield the saturated piperidin-2-one core . Key considerations include:

- Catalyst selection : Platinum(IV) oxide ensures efficient reduction of pyridin-2-one intermediates.

- Temperature control : Elevated temperatures (60–70°C) improve reaction kinetics but may require stabilization of acid-sensitive intermediates.

Q. How can enantiomeric purity be ensured during the synthesis of 3-(2,2,2-trifluoroethyl)piperidin-2-one?

Chiral resolution methods include:

- Chiral HPLC : Use of polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases.

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., dibenzoyl-L-tartaric acid) .

- Asymmetric hydrogenation : Transition-metal catalysts (e.g., Ir or Rh with chiral ligands) for stereocontrol during pyridin-2-one reduction .

Q. What analytical techniques are critical for characterizing intermediates and final products?

- HRMS : High-resolution mass spectrometry (e.g., m/z 604.1778 [M+1] for C₂₉H₂₄F₃N₅O₃) confirms molecular formulas .

- ¹⁹F NMR : Detects trifluoroethyl group integration (δ -60 to -70 ppm for CF₃) and monitors reaction progress.

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline intermediates .

Advanced Research Questions

Q. How does the trifluoroethyl group influence metabolic stability and bioavailability in vivo?

The trifluoroethyl group enhances metabolic stability by:

- Reducing basicity : The electron-withdrawing CF₃ group lowers the pKa of adjacent amines, minimizing protonation and enhancing membrane permeability .

- Blocking oxidative metabolism : Fluorine’s inertness impedes cytochrome P450-mediated degradation.

- Improving lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving CNS penetration .

Q. What strategies resolve contradictions in binding affinity data for trifluoroethyl-containing analogs?

Discrepancies often arise from conformational flexibility or solvent effects. Mitigation approaches include:

- Molecular dynamics simulations : To identify dominant binding poses of the trifluoroethyl group.

- Isothermal titration calorimetry (ITC) : Quantifies enthalpic/entropic contributions to binding, clarifying CF₃-induced steric vs. electronic effects .

- Crystal structure analysis : Direct visualization of protein-ligand interactions (e.g., hydrophobic pockets accommodating CF₃) .

Q. How can the hygroscopicity of this compound hydrochloride be managed during formulation?

- Lyophilization : Freeze-drying under vacuum to stabilize hygroscopic salts.

- Excipient selection : Co-formulation with cyclodextrins or cellulose derivatives to absorb moisture.

- Stability studies : Accelerated aging (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of the lactam ring) .

Methodological Recommendations

- Stereochemical analysis : Combine NOESY NMR and computational modeling to assign relative configurations .

- Scale-up challenges : Optimize catalytic hydrogenation pressure (≥50 psi) to avoid intermediate decomposition .

- In vivo studies : Use radiolabeled (¹⁸F or ³H) analogs to track biodistribution and metabolite formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.